molecular formula C11H11N3O2 B2896592 5-Nitro-2-pyrrolidin-1-ylbenzonitrile CAS No. 17615-42-8

5-Nitro-2-pyrrolidin-1-ylbenzonitrile

Cat. No.: B2896592
CAS No.: 17615-42-8
M. Wt: 217.228
InChI Key: LQNJKMAVTCVCCJ-UHFFFAOYSA-N
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Description

Contextualization of Nitrile and Nitroaromatic Chemical Spaces

The nitrile group and nitroaromatic compounds are both well-established and highly significant functional groups in the landscape of medicinal and materials chemistry. The nitrile, or cyano, group is a versatile moiety found in numerous natural products and pharmaceutical agents. nih.gov Its unique physicochemical properties, including its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor, have made it a valuable component in rational drug design. nih.govrsc.org Over 60 small molecule drugs containing a cyano group are currently on the market, highlighting its importance. rsc.org The incorporation of a nitrile group can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. nih.govrsc.org

Nitroaromatic compounds are characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. This functional group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. scielo.br Nitroaromatics are prevalent in various industrial applications, including the synthesis of dyes, pesticides, and explosives. researchgate.net In the pharmaceutical sector, they form the basis of an important class of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties. scielo.br The biological activity of many nitroaromatic drugs is linked to the bioreduction of the nitro group, a process central to their mechanism of action. scielo.br

Table 1: Key Features of Nitrile and Nitroaromatic Moieties in Research
Functional GroupKey Physicochemical PropertiesSignificance in Medicinal ChemistryRepresentative Drug Scaffolds
Nitrile (-C≡N)Linear geometry, metabolic stability, hydrogen bond acceptor, moderate dipole moment. nih.govEnhances binding affinity, improves pharmacokinetic profiles, can act as a covalent "warhead". nih.govrsc.orgVildagliptin, Letrozole, Anastrozole. nih.govnih.gov
Nitroaromatic (-Ar-NO₂)Strong electron-withdrawing nature, polarity, potential for bioreduction. scielo.brCore of many antimicrobial and anticancer agents; mechanism often involves reductive activation. scielo.brNitrofurazone, Metronidazole, Delamanid. scielo.brresearchgate.net

Historical Perspective on Pyrrolidine-Containing Benzonitriles

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug discovery. nih.govunipa.it It is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. unipa.it The ring's non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a desirable trait for achieving high target selectivity and potency. nih.govresearchgate.net The pyrrolidine scaffold is present in numerous natural alkaloids, such as nicotine, and is the core structure of the amino acid proline. wikipedia.org

The combination of the pyrrolidine ring with a benzonitrile (B105546) framework has given rise to compounds with significant biological activities. Research into this structural class has led to the development of potent and selective enzyme inhibitors. For instance, a notable area of research involves 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, which have been investigated as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in epigenetic therapy for cancers like acute myeloid leukemia. nih.gov This work demonstrates the utility of the pyrrolidine-benzonitrile scaffold in generating molecules that can modulate complex biological pathways. nih.gov The synthesis of such compounds often builds upon foundational organic chemistry reactions, including the nucleophilic addition of pyrrolidine to a benzonitrile derivative. researchgate.net

Significance of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile as a Research Scaffold

This compound is primarily recognized in the scientific community as a chemical building block or research scaffold. bldpharm.com Its significance stems from the strategic combination of the three key functional moieties discussed: the pyrrolidine ring, the benzonitrile group, and the nitroaromatic system. This arrangement provides a versatile platform for the synthesis of more complex molecules.

The compound's structure offers several reactive sites for further chemical modification. The nitro group can be reduced to an amine, which can then be functionalized in various ways. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The aromatic ring itself is susceptible to further substitution, with the existing groups directing the position of new substituents. This inherent reactivity makes this compound a valuable intermediate for creating libraries of novel compounds for biological screening.

Table 2: Chemical Properties of this compound
PropertyData
Molecular FormulaC₁₁H₁₁N₃O₂
CAS Number17615-42-8
ClassificationNitrile, Nitro Compound, Aryl Compound, Pyrrolidine derivative. bldpharm.com

Overview of Current Research Trajectories Involving this compound

While specific, large-scale research programs centered exclusively on this compound are not extensively documented in peer-reviewed literature, its role as a scaffold points toward several logical research trajectories. Current and future research involving this compound is likely to proceed along the following paths:

Synthesis of Novel Heterocyclic Systems: The compound serves as an ideal starting material for synthesizing more complex fused heterocyclic systems. The adjacent pyrrolidine and nitrile groups, along with the potential for converting the nitro group into a reactive amine, can facilitate intramolecular cyclization reactions to build novel molecular architectures.

Development of Bioactive Agents: Leveraging the known biological activities associated with its constituent parts, researchers may use this compound as a template for developing new therapeutic agents. Potential areas of interest include antimicrobial discovery, drawing on the history of nitroaromatic compounds, and oncology, inspired by the success of pyrrolidine-benzonitrile structures as enzyme inhibitors. nih.govnih.gov

Probe Development for Chemical Biology: The compound's structure could be modified to create chemical probes for studying biological systems. For example, the introduction of a fluorophore or a photoreactive group could yield molecules capable of labeling specific proteins or exploring cellular pathways.

In essence, the primary research trajectory for this compound is its application in synthetic chemistry as a versatile intermediate. Its value is realized in the more complex and functionally diverse molecules that can be constructed from its foundational framework, enabling exploration into various fields of chemical biology and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNJKMAVTCVCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile

Established Synthetic Pathways for 5-Nitro-2-pyrrolidin-1-ylbenzonitrile

The most well-established and logical route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient aromatic ring, activated by electron-withdrawing groups, with a nucleophile.

Reactant Precursor Selection and Optimization

The synthesis of this compound is achieved through the reaction of two primary precursors: pyrrolidine (B122466), which acts as the nucleophile, and a suitably substituted halonitrobenzo-nitrile, which serves as the electrophilic aromatic substrate.

Nucleophile:

Pyrrolidine: A saturated five-membered nitrogen heterocycle, its secondary amine nature makes it a potent nucleophile for this transformation.

Electrophilic Substrate: The aromatic precursor is a benzonitrile (B105546) molecule substituted with a nitro group and a halogen. The nitro group (NO₂) and the nitrile group (CN) are strong electron-withdrawing groups. Their presence on the aromatic ring is crucial as they activate the ring for nucleophilic attack by withdrawing electron density, particularly from the positions ortho and para to themselves.

The selection of the halogen atom (the leaving group) is a key point of optimization:

2-Fluoro-5-nitrobenzonitrile: This is often the preferred substrate. Fluorine is the most electronegative halogen, which strongly polarizes the C-F bond and makes the carbon atom at position 2 highly electrophilic and susceptible to nucleophilic attack. In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction, so bond strength is less important than the atom's ability to stabilize the transition state through its inductive effect. Consequently, the reactivity order for leaving groups in SNAr is typically F > Cl > Br > I.

2-Chloro-5-nitrobenzonitrile: While generally less reactive than its fluoro counterpart, this precursor can also be effectively used. It is often more economical, presenting a trade-off between reaction efficiency and material cost.

Optimization of the reaction involves adjusting the stoichiometry of the reactants. Typically, a slight excess of pyrrolidine may be used to ensure complete consumption of the more expensive aromatic precursor. Additionally, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to the reaction mixture to neutralize the hydrohalic acid (HF or HCl) that is formed as a byproduct.

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis proceeds via the classical bimolecular addition-elimination (SNAr) mechanism. This two-step process is characteristic of nucleophilic substitutions on activated aromatic rings.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nitrogen atom of pyrrolidine on the carbon atom bonded to the halogen (C-2 position). This attack is the rate-determining step of the reaction. The electron-withdrawing nitro and cyano groups at the para and ortho positions, respectively, facilitate this attack by reducing the electron density at the reaction center. This addition results in the breaking of the aromaticity of the ring and the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the aromatic system and onto the oxygen atoms of the nitro group and the nitrogen of the cyano group, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, faster step of the mechanism, the aromaticity of the ring is restored. The pair of electrons from the delocalized system reforms the pi bond, leading to the expulsion of the halide ion (F⁻ or Cl⁻) as the leaving group. This elimination step is rapid because it leads to the formation of the stable, aromatic final product, this compound.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and scalable processes. These advanced strategies are applicable to the synthesis of this compound.

Application of Green Chemistry Principles in Synthesis

Several principles of green chemistry can be applied to make the synthesis more environmentally benign.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. google.com This is due to efficient and rapid heating of the polar solvent and reactants, often leading to higher yields and cleaner reactions with fewer side products.

Continuous Flow Chemistry: Performing the reaction in a microreactor or continuous flow system offers superior control over reaction parameters like temperature and mixing. medchem-ippas.eu This leads to better reproducibility, higher yields, and enhanced safety, as only small amounts of material are reacting at any given time.

Greener Solvents: Traditional polar aprotic solvents like DMF and NMP are effective but face scrutiny due to toxicity. Research into greener alternatives, such as ionic liquids or bio-derived solvents like Cyrene, is ongoing. Ionic liquids, in particular, can act as both the solvent and catalyst and can often be recycled, reducing waste.

Scalability Considerations for Research and Development

Transitioning a synthesis from a laboratory scale to larger-scale research and development or pilot production requires careful consideration of several factors.

Cost of Goods: The choice of starting material is critical. 2-Fluoro-5-nitrobenzonitrile is more reactive but generally more expensive than 2-Chloro-5-nitrobenzonitrile. A cost-benefit analysis must be performed to determine the most economically viable route for the desired scale.

Process Safety: SNAr reactions can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions. Continuous flow reactors offer a significant advantage over traditional large batch reactors in this regard, as their high surface-area-to-volume ratio allows for rapid and efficient heat dissipation.

Throughput and Downstream Processing: Continuous flow processes can offer higher throughput compared to batch processing for a given reactor size. The choice of solvent and base also impacts scalability. For instance, using a solid base like potassium carbonate simplifies removal (by filtration) compared to a liquid base like triethylamine. Solvent choice also affects the ease of product isolation and purification, as well as the cost and environmental impact of waste disposal or recycling.

Derivatization and Analogue Synthesis Based on the this compound Core

The strategic derivatization of this compound allows for the systematic modification of its physicochemical properties and the exploration of its potential in various applications. Key transformations target the nitro group, the pyrrolidinyl moiety, and the benzonitrile aromatic system, alongside the stereoselective synthesis of chiral analogues.

Chemical Modifications at the Nitro Group (e.g., Reduction to Aminobenzonitrile Derivatives)

The nitro group in this compound is a prime site for chemical modification, with its reduction to an amino group being the most common and significant transformation. This conversion to 5-amino-2-(pyrrolidin-1-yl)benzonitrile (B1278130) dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. chemsrc.comnih.gov This transformation opens up a plethora of subsequent derivatization possibilities, such as diazotization and Sandmeyer reactions, or acylation to form amides.

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most efficient. researchgate.net Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.netrsc.org The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol (B129727), or ethyl acetate. Transfer hydrogenation, using hydrogen donors such as ammonium (B1175870) formate (B1220265) or isopropanol, offers a milder and often more practical alternative to using gaseous hydrogen. nih.gov

Table 1: Representative Conditions for the Reduction of this compound

CatalystHydrogen SourceSolventTemperatureYieldReference
10% Pd/CH₂ (1 atm)EthanolRoom TemperatureHigh researchgate.net
Raney NiH₂ (50 psi)Methanol50 °CGood to High rsc.org
Ni/TiO₂H₂ (1 MPa)Dioxane100 °CHigh rsc.org
Pd/CAmmonium FormateMethanolRefluxGood nih.gov

Note: The yields are generalized based on similar transformations and may vary for the specific substrate.

Transformations of the Pyrrolidinyl Moiety

The pyrrolidinyl group, while generally stable, can undergo several transformations to generate novel analogues. These modifications can include oxidation, ring-opening, and C-H functionalization.

Oxidation: The pyrrolidine ring can be oxidized to the corresponding pyrrolidone (lactam) or pyrroline (B1223166) (imine) under specific conditions. Thermal oxidation has been shown to convert pyrrolidine into a series of oxidized products, including 2-pyrrolidone and succinimide, suggesting that the N-aryl pyrrolidine ring could be susceptible to similar transformations under controlled oxidative stress. tamu.edu

Ring Opening: The robust C-N bonds of the pyrrolidine ring can be cleaved under certain catalytic conditions. Lewis acid and photoredox catalysis have been employed for the ring opening of unstrained pyrrolidines. nih.govresearchgate.net For instance, treatment with chloroformates can lead to the formation of 4-chlorobutyl carbamates, effectively opening the pyrrolidine ring and providing a handle for further functionalization. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring, particularly at the α-position to the nitrogen, is a powerful tool for introducing complexity. Palladium-catalyzed α-arylation of N-aryl pyrrolidines with arylboronic acids has been demonstrated, allowing for the formation of 2-arylpyrrolidine derivatives. nih.gov This methodology could potentially be applied to this compound to introduce substituents at the 2'- and 5'-positions of the pyrrolidine ring.

Table 2: Potential Transformations of the Pyrrolidinyl Moiety

TransformationReagents/CatalystProduct TypeReference
OxidationThermal/AirPyrrolidone/Succinimide derivatives tamu.edu
Ring OpeningChloroformates, Lewis AcidsN-(4-halobutyl)aniline derivatives nih.gov
α-ArylationPd(TFA)₂, Arylboronic acid2'-Aryl-pyrrolidinyl derivatives nih.gov
α-FunctionalizationQuinone monoacetal, Aryl nucleophileα-Aryl-substituted pyrrolidines rsc.org

Functionalization of the Benzonitrile Aromatic System

Further functionalization of the benzonitrile aromatic system in this compound is challenging due to the existing substitution pattern. The pyrrolidinyl group is a strongly activating ortho-, para-director, while the nitro and cyano groups are deactivating meta-directors. The positions ortho to the pyrrolidinyl group are sterically hindered and one is already occupied by the cyano group. The position para to the pyrrolidinyl group is occupied by the nitro group. The positions meta to the activating pyrrolidinyl group are activated by it and are also meta to the deactivating groups.

Electrophilic aromatic substitution, such as halogenation or nitration, would likely be directed to the positions ortho to the pyrrolidinyl group and meta to the nitro and cyano groups (positions 3 and 6). However, the strong deactivating effect of the nitro and cyano groups would necessitate harsh reaction conditions, which might lead to side reactions or degradation of the molecule. Nucleophilic aromatic substitution could be a more viable strategy, particularly for displacing a suitable leaving group introduced onto the ring.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Chiral analogues can be prepared by utilizing chiral starting materials or by employing asymmetric catalytic methods.

One common strategy involves starting with enantiomerically pure proline or its derivatives. mdpi.com For instance, (R)- or (S)-proline can be converted to the corresponding chiral pyrrolidine, which can then be coupled with a suitable aromatic precursor to yield the desired chiral product.

Alternatively, asymmetric synthesis of the pyrrolidine ring can be achieved through various catalytic methods. Imine reductases (IREDs) have been used for the stereocomplementary reduction of 2-aryl-substituted pyrrolines to yield chiral 2-aryl-substituted pyrrolidines with high enantioselectivity. nih.govsci-hub.ru Furthermore, transaminase-triggered cyclizations of ω-chloroketones can provide enantio-complementary access to 2-substituted pyrrolidines. acs.org These biocatalytic approaches offer environmentally friendly and highly selective routes to chiral pyrrolidine-containing compounds.

Table 3: Strategies for Stereoselective Synthesis of Chiral Analogues

StrategyKey FeaturesExample MethodReference
Chiral Pool SynthesisUtilizes readily available chiral starting materials.Synthesis from (R)- or (S)-proline derivatives. mdpi.com
Asymmetric CatalysisEmploys chiral catalysts to induce stereoselectivity.Iridium-catalyzed asymmetric hydrogenation of 2-aryl pyrrolines.
BiocatalysisUtilizes enzymes for highly selective transformations.Imine reductase (IRED) catalyzed reduction of pyrrolines. nih.govsci-hub.ru
Diastereoselective SynthesisControl of stereochemistry through substrate or reagent control.Diastereoselective alkylation of a chiral pyrrolidin-2-one. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile is anticipated to show distinct signals corresponding to the protons on the aromatic ring and the aliphatic pyrrolidine (B122466) ring. The electron-donating pyrrolidine group and the electron-withdrawing nitro and nitrile groups create a unique electronic environment that influences the chemical shifts of the aromatic protons.

The aromatic region is expected to exhibit a complex splitting pattern for the three non-equivalent protons.

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded (downfield), appearing as a doublet due to coupling with H-4.

H-4: This proton is ortho to the nitro group and meta to the pyrrolidine group. It is expected to appear as a doublet of doublets due to ortho coupling with H-3 and meta coupling with H-6.

H-3: This proton is ortho to both the pyrrolidine and nitrile groups. It should appear as a doublet from ortho coupling to H-4.

The pyrrolidine ring protons will appear in the upfield, aliphatic region of the spectrum.

α-CH₂ protons: The four protons on the carbons directly attached to the ring nitrogen are deshielded by the nitrogen's electronegativity and will appear as a multiplet.

β-CH₂ protons: The four protons on the carbons beta to the nitrogen are more shielded and will appear as a separate multiplet further upfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 6.8 - 7.0 d Jortho = ~8-9 1H
H-4 8.2 - 8.4 dd Jortho = ~8-9, Jmeta = ~2-3 1H
H-6 8.1 - 8.3 d Jmeta = ~2-3 1H
α-CH₂ 3.6 - 3.8 m - 4H
β-CH₂ 2.0 - 2.2 m - 4H

Note: Data are predicted based on analysis of structurally similar compounds and established substituent effects.

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic effects of the attached functional groups.

Aromatic Carbons: Six signals are expected. The carbons directly attached to the electron-withdrawing nitro (C-5) and nitrile (C-1) groups, as well as the carbon attached to the electron-donating nitrogen (C-2), are quaternary and their positions would be confirmed by 2D NMR. The carbon bearing the nitrile group (C-1) is expected at a relatively upfield position for a substituted benzene (B151609) carbon, while the C-NO₂ (C-5) and C-N (C-2) carbons would appear significantly downfield.

Nitrile Carbon (-C≡N): This carbon typically appears in the 115-120 ppm range.

Pyrrolidine Carbons: Two signals are expected for the α- and β-carbons, with the α-carbon appearing more downfield due to its proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~95
C-2 ~155
C-3 ~115
C-4 ~128
C-5 ~140
C-6 ~125
-C≡N ~118
α-CH₂ ~50
β-CH₂ ~26

Note: Data are predicted based on analysis of structurally similar compounds and established substituent effects.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and unambiguously assigning the signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-3 and H-4, confirming their ortho relationship. It would also show correlations between the α- and β-protons of the pyrrolidine ring, confirming the integrity of the aliphatic ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgnanalysis.com It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~6.9 ppm would show a correlation to the carbon signal at ~115 ppm, assigning both to the C-3/H-3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity around quaternary (non-protonated) carbons. sdsu.eduyoutube.com Key HMBC correlations would include:

A correlation from the α-CH₂ protons of the pyrrolidine ring to the aromatic carbon C-2, confirming the point of attachment.

Correlations from the aromatic proton H-3 to the quaternary carbons C-1 and C-5, and to the nitrile carbon.

Correlations from proton H-4 to C-2 and C-6, piecing together the aromatic framework.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a distinct "fingerprint" for the compound. For this compound, the key expected absorption bands are associated with the nitrile, nitro, and aromatic groups. uobasrah.edu.iq

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. The nitrile (C≡N) and the symmetric nitro (NO₂) stretching modes are expected to produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150 3050 - 3150
Aliphatic C-H (Pyrrolidine) Stretch 2850 - 2970 2850 - 2970
Nitrile (-C≡N) Stretch 2220 - 2240 (Strong) 2220 - 2240 (Strong)
Aromatic C=C Stretch 1450 - 1610 (Multiple bands) 1450 - 1610
Nitro (-NO₂) Asymmetric Stretch 1510 - 1540 (Very Strong) 1510 - 1540
Nitro (-NO₂) Symmetric Stretch 1340 - 1360 (Very Strong) 1340 - 1360 (Strong)

Note: Frequencies are typical ranges. Data for the nitro group stretches are informed by values reported for the structurally related compound 5-nitro-2-(4-nitrobenzyl) benzoxazole. esisresearch.orgnih.gov

Electronic Absorption and Emission Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is anticipated to be characterized by strong absorption bands resulting from π → π* and n → π* electronic transitions. The benzonitrile (B105546) core, substituted with a nitro group and a pyrrolidinyl group, creates a push-pull system that significantly influences its electronic absorption properties. The pyrrolidinyl group, an electron-donating group, and the nitro group, a potent electron-withdrawing group, in conjugation with the aromatic ring, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.

In similar nitroaromatic compounds, the presence of an electron-donating group ortho or para to a nitro group leads to an intramolecular charge transfer (ICT) band, which is sensitive to solvent polarity. qnl.qa For this compound, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring can delocalize into the aromatic system and towards the nitro group. This ICT character is expected to result in a strong absorption band in the near-UV or visible region of the spectrum. The position of this band is likely to be dependent on the polarity of the solvent, with more polar solvents potentially leading to a further red shift. qnl.qa Many active pharmaceutical ingredients exhibit significant absorption in the UV spectrum, typically between 230–380 nm, a range where this compound is also expected to absorb. nih.gov

Compound ClassExpected λmax (nm)Electronic TransitionInfluencing Factors
Nitro-substituted Benzonitriles~350-450Intramolecular Charge Transfer (ICT)Solvent polarity, nature of donor group
Aromatic Nitro Compounds~250-300π → π*Substitution pattern on the aromatic ring

The emission properties of this compound, specifically its potential for fluorescence and phosphorescence, are intrinsically linked to its electronic structure. The presence of the nitro group often quenches fluorescence in aromatic compounds due to efficient intersystem crossing from the singlet excited state to the triplet state, followed by non-radiative decay. However, in certain molecular architectures, particularly those with strong intramolecular charge transfer character, fluorescence can be observed.

Studies on other nitro-substituted heterocyclic compounds, such as derivatives of benzanthrone (B145504) and indazole, have demonstrated that they can be highly fluorescent. nih.govresearchgate.net The fluorescence in these systems is often attributed to the formation of an ICT state upon excitation. nih.gov Given the push-pull nature of this compound, it is plausible that it may exhibit fluorescence, likely with a large Stokes shift, which is the difference between the excitation and emission wavelengths. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to determine experimentally.

Phosphorescence, which is emission from a triplet excited state, is less commonly observed at room temperature for organic molecules in fluid solution due to quenching by molecular oxygen. However, in a rigid matrix at low temperatures, phosphorescence might be detectable. The efficient intersystem crossing promoted by the nitro group could potentially populate the triplet state, making phosphorescence a possible, albeit likely weak, emission pathway under specific conditions.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov For this compound (molecular formula C₁₁H₁₁N₃O₂), HRMS would be able to confirm this composition by measuring its exact mass with a high degree of precision, typically to within a few parts per million (ppm). This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry are at the forefront of ultra-high-resolution mass analysis. nih.gov

The expected high-resolution mass data for the protonated molecule [M+H]⁺ of this compound is presented below:

IonElemental CompositionCalculated Monoisotopic Mass (Da)
[M+H]⁺C₁₁H₁₂N₃O₂⁺218.0924

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the isolation of a precursor ion, its fragmentation, and the analysis of the resulting product ions. ijcap.in The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation pathways would be dictated by the relative stabilities of the resulting ions and neutral losses.

Based on the fragmentation of similar structures, such as nitroaromatic compounds and molecules containing a pyrrolidine ring, several characteristic fragmentation pathways can be predicted. nih.govwvu.edu Common fragmentation of nitroaromatic compounds involves the loss of NO₂ (46 Da) or NO (30 Da). nih.gov The pyrrolidine ring is also a common site of fragmentation, often leading to the loss of a neutral pyrrolidine molecule (71 Da) or fragments thereof. wvu.edu

The expected fragmentation pathways for the protonated molecule of this compound ([M+H]⁺ at m/z 218.1) would likely include:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) would result in a fragment ion at m/z 172.1.

Loss of the pyrrolidine ring: A neutral loss of pyrrolidine (71 Da) would lead to a fragment ion at m/z 147.0.

Fragmentation of the pyrrolidine ring: Loss of ethene (28 Da) from the pyrrolidine ring is a common fragmentation pathway for N-alkylated pyrrolidines.

A summary of predicted major fragment ions is provided in the table below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Neutral Loss
218.1172.146.0NO₂
218.1188.130.0NO
218.1147.071.1C₄H₉N (Pyrrolidine)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound has not been reported in the reviewed literature, the crystal structure of the closely related compound, 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, offers significant insights into the likely solid-state conformation. researchgate.net In this analogue, the pyrrolidine ring would likely adopt a non-planar conformation, such as an envelope or twisted form. The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization.

The C-N bond connecting the pyrrolidine ring to the benzonitrile ring is expected to have some double bond character due to electron delocalization, resulting in a shorter bond length than a typical C-N single bond. The bond lengths within the nitro group (N-O) and the nitrile group (C≡N) will also be of interest. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and π-π stacking interactions between the aromatic rings, are likely to play a significant role in the crystal packing.

A related structure, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, has been crystallized and its structure determined, showing the piperidine (B6355638) ring in a chair conformation. nih.gov This further supports the expectation of a non-planar conformation for the cyclic amine substituent in the solid state.

The table below summarizes the expected and analogous crystallographic parameters:

ParameterExpected Value/Observation for this compoundReference from Analogous Structures
Pyrrolidine Ring ConformationEnvelope or TwistedNon-planar conformations are typical for five-membered rings.
Nitro Group OrientationCoplanar with the benzene ringMaximizes resonance stabilization. nih.gov
Intermolecular InteractionsC-H···O, C-H···N hydrogen bonds, π-π stackingCommon in nitroaromatic compounds.
Bond Length C(aromatic)-N(pyrrolidine)Shorter than a standard C-N single bondIndicative of electron delocalization.

Chromatographic and Separation Methodologies for Purity Assessment

The purity assessment of this compound is critical for ensuring the quality and consistency of research and synthesis outcomes. Chromatographic techniques are central to this process, offering high-resolution separation of the target compound from starting materials, by-products, and degradation products. The methodologies employed are largely based on the well-established principles of separating aromatic nitro compounds and N-substituted anilines.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of this compound due to its high efficiency and broad applicability to polar, thermolabile compounds. chromatographyonline.comthermofisher.com Reversed-phase (RP) HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

A typical RP-HPLC method for analyzing this compound would employ a C18 (octadecylsilyl) column. chromatographyonline.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The inclusion of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution, especially for compounds with basic amine functionalities. sielc.com Detection is typically achieved using a UV detector, as the nitroaromatic and benzonitrile chromophores exhibit strong absorbance in the UV region.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Under these hypothetical conditions, the retention time for this compound would be determined by its polarity relative to potential impurities. For example, a less polar impurity might have a longer retention time, while a more polar one would elute earlier. researchgate.net

Expected Elution Profile and Purity Calculation:

CompoundRetention Time (min)Peak Area% Purity
Impurity 1 (e.g., 2-chloro-5-nitrobenzonitrile)3.515,0000.5%
This compound 5.8 2,970,000 99.0%
Impurity 2 (e.g., a related isomer)7.215,0000.5%

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity assessment, particularly for identifying volatile and semi-volatile impurities. mdpi.com For a compound like this compound, GC analysis would require careful optimization to prevent thermal degradation of the nitro group. researchgate.net

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The use of a temperature-programmed oven allows for the separation of compounds with a range of boiling points.

Illustrative GC-MS Method Parameters:

ParameterCondition
Column TG-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Detector Electron Ionization (EI), 70 eV
Scan Range 40-450 m/z

This method would allow for the separation and identification of volatile impurities based on their retention times and mass fragmentation patterns.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method for qualitative purity assessment and for monitoring the progress of chemical reactions. scribd.comresearchgate.netscribd.com For this compound, a normal-phase TLC system is typically used, with a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. researchgate.net

The separation is based on the principle of adsorption, where more polar compounds adsorb more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Illustrative TLC System and Results:

ParameterCondition
Stationary Phase Silica Gel 60 F254 TLC plate
Mobile Phase Hexane : Ethyl Acetate (70:30, v/v)
Detection UV light at 254 nm

In this system, the main spot corresponding to the product can be visualized and its Rf value calculated. The presence of other spots would indicate impurities.

Rf Values for Compound and Potential Impurities:

CompoundRf Value
This compound 0.45
Starting Material (e.g., 2-chloro-5-nitrobenzonitrile)0.60
Polar Impurity0.20

By comparing the Rf value of the main spot to that of a known standard, and by observing the number and intensity of other spots, a qualitative assessment of purity can be made. scribd.com

Theoretical and Computational Chemistry Investigations of 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile

Quantum Mechanical (QM) Studies on Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile. These methods provide a detailed picture of electron distribution and energy levels, which are critical determinants of the molecule's chemical and physical properties. The presence of a nitro group (an electron-withdrawing group) and a pyrrolidinyl group (an electron-donating group) on the benzonitrile (B105546) framework creates a complex electronic environment ripe for theoretical exploration. cdn-website.comacs.orgnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would be used to determine the optimized molecular geometry. researchgate.net These calculations yield crucial information such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule in its ground state.

The electronic properties derived from DFT calculations include total energy, dipole moment, and atomic charges. The significant dipole moment expected for this molecule arises from the charge separation induced by the potent electron-withdrawing nitro group and the electron-donating pyrrolidinyl substituent. This push-pull electronic effect is a key feature of its molecular structure.

Illustrative Data Table for DFT-Calculated Geometrical Parameters:

ParameterBond/AngleCalculated Value (B3LYP/6-311G**)
Bond LengthC-NO₂~1.48 Å
C-CN~1.44 Å
C-N (pyrrolidine)~1.37 Å
Bond AngleO-N-O~125°
C-C-N (nitrile)~178°
Dihedral AngleC-C-N-C (pyrrolidine ring twist)Variable

Note: The data presented in this table is hypothetical and serves as an example of the typical output from DFT calculations for a molecule with similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the pyrrolidinyl group and the aromatic ring. arabjchem.org Conversely, the LUMO would likely be concentrated on the electron-deficient nitro group and the cyano group. researchgate.net A small HOMO-LUMO gap would suggest high chemical reactivity and a propensity for intramolecular charge transfer from the pyrrolidinyl group to the nitrobenzonitrile moiety. nih.gov

Illustrative Data Table for Frontier Molecular Orbital Properties:

PropertyCalculated Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-2.8Electron-accepting capability
HOMO-LUMO Gap (ΔE)3.7Chemical reactivity, polarizability

Note: These energy values are hypothetical examples based on similar nitroaromatic compounds and are intended to be illustrative.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, identifying these as likely sites for electrophilic attack. researchgate.netacs.org Regions of positive potential (blue) would be expected near the hydrogen atoms of the aromatic ring and the pyrrolidine (B122466) ring, suggesting these as possible sites for nucleophilic attack. nih.gov The MEP surface provides a clear visual representation of the electronic push-pull effect within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanical calculations provide insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic perspective of the molecule's behavior over time. acs.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a non-planar pyrrolidine ring. oup.combioinformaticsreview.com

By simulating the motion of atoms over a period of time, MD can identify the most stable conformations (low-energy states) and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with other molecules. The simulations would likely reveal various puckering conformations of the five-membered pyrrolidine ring and the rotational flexibility of this group relative to the benzene (B151609) ring. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.gov For this molecule, intramolecular charge transfer bands would be a significant feature of the predicted spectrum.

Calculations of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy, assisting in the structural elucidation of the compound and its derivatives. researchgate.net

Illustrative Data Table for Predicted Spectroscopic Data:

SpectrumParameterPredicted Value
UV-Vis (TD-DFT)λmax~350-400 nm (indicative of ICT)
IRC≡N stretch~2220 cm⁻¹
NO₂ asymmetric stretch~1520 cm⁻¹
¹³C NMRC-CN~118 ppm
C-NO₂~148 ppm

Note: These are representative values and the actual predicted values would depend on the specific computational method and level of theory employed.

In Silico Modeling of Reactivity and Reaction Pathways

In silico modeling can be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. By calculating reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, one can gain a quantitative understanding of the molecule's reactivity. nih.gov

Furthermore, computational methods can be used to model transition states and reaction energy profiles for various chemical transformations. For instance, the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution can be assessed by modeling the intermediates and transition states of these reactions. This predictive capability is highly valuable in synthetic chemistry for designing new reaction pathways and understanding reaction mechanisms. nih.govmdpi.com

Mechanistic Organic Chemistry of 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile

Reaction Mechanisms Involving the Nitrile Functionality

The nitrile group (-C≡N) in 5-Nitro-2-pyrrolidin-1-ylbenzonitrile is a versatile functional group that can undergo a variety of transformations. The electronic nature of the aromatic ring, influenced by the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group, plays a crucial role in the reactivity of the nitrile moiety.

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the resonance structure that places a positive charge on the carbon. This electrophilicity allows for nucleophilic attack, initiating several key reactions. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imidic acid intermediate after protonation. This intermediate then tautomerizes to an amide, which is further hydrolyzed under basic conditions to a carboxylate salt. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of hydride ions to the carbon of the nitrile group. An initial addition forms an imine anion, which is stabilized as a metal complex. A second hydride addition leads to a dianion, which upon aqueous workup, yields the primary amine. libretexts.org

Reaction with Organometallic Reagents: Nitriles react with Grignard reagents or organolithium compounds to form ketones after hydrolysis. libretexts.orgchemistrysteps.com The carbanion from the organometallic reagent attacks the electrophilic carbon of the nitrile. This forms an imine anion, which is then hydrolyzed in an acidic workup to produce a ketone. libretexts.org

Table 1: Key Reactions of the Nitrile Functionality
ReactionReagentsIntermediateProduct
Acid-Catalyzed HydrolysisH₃O⁺, heatAmideCarboxylic Acid
Base-Catalyzed Hydrolysis1. OH⁻, heat2. H₃O⁺AmideCarboxylic Acid
Reduction1. LiAlH₄2. H₂OImine anionPrimary Amine
Reaction with Grignard Reagent1. R-MgX2. H₃O⁺Imine anionKetone

Reaction Mechanisms Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also undergo various reduction reactions to yield a range of nitrogen-containing functional groups. nowgonggirlscollege.co.inwikipedia.org The specific product often depends on the reducing agent and the reaction conditions. wikipedia.org

Reduction to an Amino Group: A common transformation of aromatic nitro compounds is their reduction to anilines. wikipedia.org This can be achieved through various methods:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is an effective method. wikipedia.org

Metal-Acid Reduction: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) is a classical method for this reduction. nowgonggirlscollege.co.inwikipedia.org

Partial Reduction: Under milder conditions, the nitro group can be partially reduced to other functional groups.

Reduction to Hydroxylamines: Reagents like zinc dust in the presence of ammonium (B1175870) chloride can reduce the nitro group to a hydroxylamine. wikipedia.org

Reduction to Azo and Azoxy Compounds: In basic media, reducing agents can lead to the formation of bimolecular products like azo (R-N=N-R) and azoxy (R-N=N⁺(-O⁻)-R) compounds. nowgonggirlscollege.co.in

Table 2: Reduction Products of the Aromatic Nitro Group
ProductReagents
Aniline (Amino group)H₂, Pd/C; Fe/HCl; Sn/HCl
HydroxylamineZn, NH₄Cl
Azo/Azoxy CompoundGlucose (in base); other weak reducing agents
HydrazineZn (excess)

Reaction Mechanisms Involving the Pyrrolidinyl Moiety

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle. nih.gov In this compound, the nitrogen of the pyrrolidinyl group is directly attached to the aromatic ring, making it an electron-donating group through resonance. This influences the electron density of the aromatic ring and directs the regioselectivity of electrophilic aromatic substitution reactions.

The pyrrolidine ring itself is generally stable but can undergo certain reactions.

Oxidation: Strong oxidizing agents can potentially lead to the formation of various oxidation products, including pyrrolidinones or ring-opened products, although the specific conditions would be critical to control selectivity.

Reactions at the α-Carbon: The carbon atoms adjacent to the nitrogen are susceptible to reactions such as oxidation or substitution under specific conditions, often involving the formation of an iminium ion intermediate.

The pyrrolidine moiety is a common scaffold in medicinal chemistry due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.govunipa.it

Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic interplay of its three functional groups.

Pyrrolidinyl Group: As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho and para to the pyrrolidinyl group are already substituted.

Nitro Group: This is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Nitrile Group: The nitrile group is also an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing to the meta position.

The combined effect of the strongly activating pyrrolidinyl group and the two deactivating nitro and nitrile groups creates a complex electronic environment. The pyrrolidinyl group's activating effect dominates, but the positions for electrophilic attack are sterically hindered and electronically influenced by the other substituents.

In nucleophilic aromatic substitution (SNAAr) reactions, the strong electron-withdrawing nitro group can activate the ring towards attack by nucleophiles, particularly at positions ortho and para to it.

Studies on related systems have shown that electron-donating substituents can accelerate the fragmentation of certain intermediates, which could be relevant in the context of prodrug design. researchgate.netrsc.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by the stability of intermediates and transition states.

Kinetics: The rates of reaction are determined by the activation energy. For electrophilic aromatic substitution, the electron-donating pyrrolidinyl group would lower the activation energy, while the nitro and nitrile groups would increase it. For nucleophilic reactions, the electron-withdrawing groups lower the activation energy for the formation of the Meisenheimer complex, a key intermediate in SNAAr reactions. The study of reaction kinetics can provide insights into the mechanism, such as determining rate constants and reaction orders. physchemres.orguclouvain.be

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The stability of the products relative to the reactants dictates the position of equilibrium. For instance, the hydrolysis of the nitrile to a carboxylic acid is generally a thermodynamically favorable process. Thermodynamic parameters can be used to understand the stability and spontaneity of reactions. physchemres.org

Structure Activity Relationship Sar and Molecular Design Principles for 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile Derivatives in Research Contexts

Design Strategies for Modifying the 5-Nitro-2-pyrrolidin-1-ylbenzonitrile Scaffold

The molecular architecture of this compound offers several key regions for chemical modification to probe and optimize biological interactions. Design strategies typically focus on systematically altering three main components of the scaffold: the substituted benzonitrile (B105546) ring, the pyrrolidine (B122466) moiety, and the nitro group.

Alteration of the Pyrrolidine Ring: The five-membered pyrrolidine ring is a versatile scaffold that contributes to the three-dimensional shape of the molecule. nih.govunipa.it Modifications can include introducing substituents at various positions on the ring or altering the ring's stereochemistry. These changes can significantly impact the compound's spatial arrangement and its ability to fit into a specific binding site. The non-planar nature of the pyrrolidine ring allows for a greater exploration of 3D chemical space compared to flat aromatic systems. nih.govunipa.it

Replacement or Modification of the Nitro and Nitrile Groups: The nitro (-NO₂) and nitrile (-CN) groups are strong electron-withdrawing groups that play a critical role in the molecule's electronic profile and potential for specific interactions like hydrogen bonding. Strategies may involve replacing the nitro group with other electron-withdrawing groups (e.g., sulfone) or bioisosteres to fine-tune activity and reduce potential toxicity. Similarly, the nitrile group can be replaced with other functionalities like amides or carboxylic acids to introduce different interaction capabilities. nih.gov

A systematic approach to these modifications allows researchers to build a comprehensive SAR profile, as illustrated in the hypothetical table below, which outlines potential modifications and their rationale.

Modification Site Example Modification Rationale for Design Potential Impact
Benzonitrile RingAddition of a methoxy (B1213986) group (-OCH₃)Introduce a hydrogen bond acceptor and alter electronic properties.Modify binding affinity and selectivity.
Benzonitrile RingReplacement of hydrogen with fluorine (-F)Increase metabolic stability and alter electronic distribution.Enhance pharmacokinetic properties.
Pyrrolidine RingIntroduction of a hydroxyl group (-OH)Add a hydrogen bond donor/acceptor to form new interactions.Improve potency and solubility.
Pyrrolidine RingAltering stereochemistry (R vs. S isomers)Explore enantioselective binding to a chiral target.Differentiate activity between stereoisomers.
Nitro GroupReplacement with a sulfonyl group (-SO₂CH₃)Modulate electron-withdrawing strength and steric bulk.Fine-tune electronic properties and reduce potential liabilities.
Nitrile GroupConversion to a tetrazole ringIntroduce a bioisostere with different metabolic stability and acidity.Improve pharmacokinetic profile and binding interactions.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools to predict and rationalize the SAR of this compound derivatives, thereby guiding molecular design and prioritizing synthesis efforts.

QSAR modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govamanote.com For derivatives of this compound, a 3D-QSAR study would involve aligning a set of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). nih.gov

Statistical methods, such as multiple linear regression, are then used to build a model that predicts the activity of new, unsynthesized compounds. nih.gov A successful QSAR model can provide insights into which properties are most important for activity. For example, a model might reveal that increased hydrophobicity at a certain position on the benzonitrile ring correlates with higher potency. nih.govuran.ua These models must be rigorously validated to ensure their predictive power. nih.govscispace.com

The general steps in a QSAR study are outlined below:

Data Set Selection: A series of structurally related compounds with experimentally measured biological activities is compiled.

Molecular Modeling and Alignment: 3D structures are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical descriptors are calculated for each molecule.

Model Generation: A statistical model is created to correlate the descriptors with biological activity.

Model Validation: The model's predictive ability is tested using internal and external validation techniques. scispace.com

When the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. nih.govnih.gov These approaches rely on the knowledge of molecules that are known to interact with the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. LBDD techniques for designing derivatives of this compound would involve analyzing a set of active analogs to deduce the essential structural features required for activity, which are then used to create a pharmacophore model. nih.gov

In cases where the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. longdom.orgnih.govresearchgate.net This approach involves using molecular docking to predict how a ligand, such as a derivative of this compound, binds within the active site of the receptor. longdom.org The insights gained from the predicted binding pose—including key hydrogen bonds, hydrophobic interactions, and electrostatic contacts—are then used to design new molecules with improved complementarity to the binding site, with the goal of enhancing potency and selectivity. nih.govnih.gov

Development of Pharmacophore Models for Research Applications

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. dovepress.com For the this compound scaffold, a pharmacophore model can be developed either from a set of active ligands (ligand-based) or from the ligand-receptor complex (structure-based). nih.govdergipark.org.tr

The model would typically consist of features such as:

Hydrogen bond acceptors (e.g., the nitrogen of the nitrile group, oxygens of the nitro group).

Hydrogen bond donors (if modifications introduce them).

Aromatic rings (the benzonitrile system).

Hydrophobic centroids.

This model serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that possess the key pharmacophoric features and are therefore likely to be active. dovepress.comnih.gov

Pharmacophore Feature Potential Corresponding Molecular Moiety Spatial Coordinates (Hypothetical)
Aromatic Ring (AR)Phenyl ring of the benzonitrileX: 2.5, Y: 1.0, Z: 0.0
Hydrogen Bond Acceptor (HBA1)Nitrogen atom of the nitrile groupX: 5.0, Y: 0.5, Z: 0.0
Hydrogen Bond Acceptor (HBA2)Oxygen atoms of the nitro groupX: -1.8, Y: 2.5, Z: 0.0
Hydrophobic Group (HY)Pyrrolidine ringX: 1.5, Y: -1.5, Z: 0.5

Chemoinformatic Tools in Molecular Design

The design and analysis of this compound derivatives heavily utilize a variety of chemoinformatic tools. nih.gov These software and databases are essential for managing chemical data, calculating molecular properties, and performing computational modeling.

Chemical Databases: Platforms like PubChem, ChEMBL, and ZINC provide information on chemical structures, properties, and biological activities, serving as a starting point for virtual screening. nih.gov

Molecular Modeling Software: Programs such as MOE (Molecular Operating Environment), Schrödinger Suite, and Discovery Studio are used for building 3D models, performing conformational analysis, and visualizing molecular interactions. researchgate.net

Docking Software: Tools like AutoDock and GOLD are widely used to perform molecular docking simulations to predict ligand binding modes and affinities. uran.ua

Descriptor Calculation and QSAR: Software packages like DRAGON and PaDEL-Descriptor are used to calculate the vast number of molecular descriptors needed for QSAR studies. uran.uanih.gov

Data Analysis Tools: Platforms that integrate data analysis and visualization are crucial for interpreting large datasets generated from computational and experimental work. chemrxiv.org

These tools are integral to modern drug discovery, enabling a more rational, efficient, and data-driven approach to the design of novel therapeutic agents based on the this compound scaffold.

Research Applications and Potential Translational Pathways of 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile and Its Analogues

Exploration as Probes in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. The structural framework of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile, combining a pyrrolidine (B122466) ring, a benzonitrile (B105546) group, and a nitro functionality, suggests its potential as a scaffold for the development of such tools.

Analogues of this compound have shown significant promise as selective ligands for biological targets, indicating that the pyrrolidinylbenzonitrile scaffold can be effectively utilized for studying molecular interactions and target engagement. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been developed as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain cancers. In these studies, the pyrrolidine ring and the benzonitrile moiety were crucial for binding to the enzyme's active site.

Similarly, other substituted benzonitrile derivatives have been investigated for their potential in targeting a range of proteins. The versatility of the benzonitrile group as a polar functionality that can participate in hydrogen bonding and dipole-dipole interactions makes it a valuable component in the design of bioactive molecules. The addition of a nitro group, as in this compound, introduces a strong electron-withdrawing group that can further modulate the electronic properties of the molecule and influence its binding affinity and selectivity for a target protein.

Table 1: Investigational Studies of Pyrrolidinylbenzonitrile Analogues
Analogue ScaffoldBiological TargetKey Findings
4-(Pyrrolidin-3-yl)benzonitrileLysine Specific Demethylase 1 (LSD1)Demonstrated potent and reversible inhibition.
4-(Pyrrolidin-1-yl)benzonitrileAndrogen ReceptorActed as selective androgen receptor modulators (SARMs).

The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization of biological processes in real-time. The 5-nitro-substituted aromatic scaffold of the title compound is a well-established precursor for "turn-on" fluorescent probes. The underlying principle is that the nitro group, being a potent electron-withdrawing group, can quench the fluorescence of a nearby fluorophore through photoinduced electron transfer (PET).

In the presence of specific enzymes, such as nitroreductases which are often overexpressed in hypoxic tumor environments, the nitro group can be reduced to an amino group. This conversion from an electron-withdrawing to an electron-donating group can inhibit the PET process, thereby "turning on" the fluorescence. This strategy has been successfully employed in the design of fluorescent probes for detecting hypoxic conditions in cancer cells.

Therefore, this compound could serve as a key intermediate in the synthesis of such probes. By chemically modifying the molecule to include a fluorophore, a new tool for biological imaging could be developed. The pyrrolidine moiety could also be functionalized with a tag, such as biotin (B1667282) or a click chemistry handle, to enable affinity purification or bio-orthogonal ligation studies, further expanding its utility in biological research.

Table 2: Principles of Fluorescent Probe Development from Nitroaromatic Compounds
Probe StateChemical FeatureFluorescenceBiological Application
"Off" StateNitro Group (Electron-Withdrawing)QuenchedInitial state of the probe.
"On" StateAmino Group (Electron-Donating)RestoredIndicates the presence of a specific enzyme (e.g., nitroreductase).

Utility as Intermediates in Complex Organic Synthesis

Nitro compounds and benzonitriles are highly versatile intermediates in organic synthesis, and this compound is no exception. nbinno.comgoogle.com The presence of multiple functional groups provides several avenues for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of various heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocycles. The related compound, 2-amino-5-nitrobenzonitrile, is a known intermediate in the synthesis of dyes and pigments, highlighting the industrial relevance of this substitution pattern. nbinno.com

The pyrrolidine ring also offers opportunities for functionalization, further increasing the synthetic utility of the molecule. The diverse reactivity of this compound makes it an attractive starting material for the construction of compound libraries for drug discovery and other applications.

Application in Materials Science Research

The unique electronic and structural properties of this compound suggest its potential for use in the development of novel materials.

The benzonitrile moiety is a known component in functional organic materials, including those with nonlinear optical (NLO) properties and those used in organic light-emitting diodes (OLEDs). The combination of the electron-withdrawing nitro and nitrile groups with the electron-donating pyrrolidine ring creates a "push-pull" system, which can lead to interesting photophysical properties. Such molecules can exhibit large dipole moments and hyperpolarizabilities, which are desirable for NLO applications.

Furthermore, the rigid aromatic core of the molecule, coupled with its polarity, could facilitate self-assembly into ordered structures, which is a key aspect in the design of functional organic materials. By modifying the substituents on the benzonitrile or pyrrolidine rings, the electronic properties and packing of the molecules could be fine-tuned to achieve desired material characteristics.

Functional monomers are the building blocks of advanced polymeric materials. While this compound is not a monomer in its current form, it could be chemically modified to incorporate a polymerizable group, such as a vinyl or acrylate (B77674) moiety. binghamuni.edu.ngresearchgate.netspecificpolymers.comcmu.eduspecificpolymers.com This would allow for its integration into polymer chains via various polymerization techniques.

The incorporation of the this compound unit into a polymer backbone would impart the electronic and photophysical properties of the small molecule to the bulk material. This could lead to the development of new polymers with applications in electronics, photonics, or as functional coatings. The pyrrolidine and nitro groups could also serve as sites for post-polymerization modification, allowing for further tuning of the polymer's properties.

Contribution to Methodological Advancements in Analytical Chemistry

The structural features of this compound and its analogues make them valuable tools for the development and refinement of analytical methodologies. The presence of a nitroaromatic moiety, which is a strong chromophore, is particularly advantageous for spectrophotometric and chromatographic techniques.

Nitroaromatic compounds are known to be electrochemically active, a property that can be harnessed in the development of sensitive analytical methods. The nitro group can undergo reduction at an electrode surface, providing a measurable signal that is proportional to the concentration of the analyte. This principle can be applied to the development of electrochemical sensors for the detection of these compounds in various matrices.

Furthermore, the pyrrolidine ring can influence the solubility and partitioning behavior of these molecules, which is a critical consideration in designing extraction and separation protocols. The development of selective analytical methods for pyrrolidinyl-containing compounds is an active area of research, with techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) being commonly employed. uva.es For instance, the analytical characterization of "etonitazepyne," a potent opioid containing a pyrrolidinyl moiety, involved the use of GC-MS, HRAM LC-MS/MS, NMR, and FTIR, highlighting the array of techniques applicable to this class of compounds. nih.gov

The unique spectral and electrochemical properties of this compound and its analogues can also be exploited in the development of novel analytical reagents. For example, their ability to interact with specific analytes could form the basis of new colorimetric or fluorometric assays. The fluorescence quenching properties of nitroaromatic compounds have been utilized in the development of sensors for the detection of various substances. mdpi.com

A summary of potential analytical applications is presented in the table below:

Analytical TechniquePotential Application of this compound and Analogues
UV-Visible Spectroscopy Quantitative analysis due to the strong absorbance of the nitroaromatic group.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound and its metabolites in biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and structural elucidation of volatile derivatives.
Electrochemistry Development of sensitive electrochemical sensors for detection in environmental or biological samples.
Fluorescence Spectroscopy Use as a quenching agent in fluorescence-based assays.

Potential as Lead Compounds in Early-Stage Discovery Research

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.gov Its three-dimensional nature allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. researchgate.netnih.gov The incorporation of a pyrrolidine ring into a molecule can enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. nih.gov

The nitro group, while sometimes associated with toxicity, is also a key feature in many bioactive molecules and can be essential for their mechanism of action. wikipedia.org Nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and antiprotozoal agents. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins. wikipedia.org

The benzonitrile group can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets. It can also serve as a bioisosteric replacement for other functional groups, a strategy often employed in drug design to optimize a compound's properties. drugdesign.orgctppc.org

The combination of these three moieties in this compound suggests that this compound and its analogues could be valuable starting points for the discovery of new drugs. The exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the aromatic ring or the pyrrolidine moiety could lead to the identification of potent and selective modulators of various biological targets.

The potential therapeutic areas for compounds based on this scaffold are broad, reflecting the diverse biological activities associated with both pyrrolidine and nitroaromatic compounds. These could include, but are not limited to, oncology, infectious diseases, and neurological disorders. For instance, various 5-nitro-indoline-2-one derivatives have been investigated for their antimicrobial, anti-inflammatory, and anti-nociceptive activities. longdom.org

The following table outlines the key structural features of this compound and their potential contributions to its activity as a lead compound:

Structural MoietyPotential Contribution to BioactivityRelevant Therapeutic Areas (based on analogues)
Pyrrolidine Ring Provides a 3D scaffold for optimal target interaction; can improve pharmacokinetic properties. nih.govCNS disorders, cancer, infectious diseases. nih.gov
Nitro Group Strong electron-withdrawing group, can be crucial for mechanism of action; potential for antimicrobial/antiprotozoal activity. wikipedia.orgnih.govInfectious diseases, cancer.
Benzonitrile Group Can act as a pharmacophore and participate in target binding; offers opportunities for bioisosteric replacement. drugdesign.orgVarious, depending on the biological target.

Future Directions and Emerging Research Opportunities for 5 Nitro 2 Pyrrolidin 1 Ylbenzonitrile

Integration with Supramolecular Chemistry for Advanced Architectures

The benzonitrile (B105546) functional group within 5-Nitro-2-pyrrolidin-1-ylbenzonitrile offers a key interaction site for the development of advanced supramolecular architectures. Research into the precise recognition of benzonitrile derivatives by synthetic macrocycles has demonstrated the potential for these moieties to act as guests in host-guest systems. nih.gov Future investigations could focus on designing and synthesizing novel host molecules that selectively bind to the benzonitrile portion of this compound.

Such studies could lead to the formation of:

Self-Assembled Monolayers (SAMs): By modifying surfaces with appropriate host molecules, the controlled assembly of this compound could be achieved, leading to functional surfaces with tailored electronic or recognition properties.

Molecular Cages and Capsules: Encapsulation of this compound within molecular containers could modulate its reactivity and solubility, opening doors for its application in controlled release systems or as a protected catalyst.

Crystalline Engineering: A deeper understanding of the non-covalent interactions involving the nitro, pyrrolidine (B122466), and nitrile groups could enable the rational design of co-crystals with desired physical and chemical properties, such as altered melting points or enhanced stability.

The exploration of these supramolecular systems will not only deepen the fundamental understanding of molecular recognition but also pave the way for the creation of novel materials with applications in sensing, catalysis, and electronics.

Exploration in Photocatalysis and Electrocatalysis

The presence of a nitroaromatic system in this compound makes it an intriguing candidate for applications in photocatalysis and electrocatalysis. The reduction of nitroaromatic compounds is a significant area of research with applications in both synthetic chemistry and environmental remediation. benthamdirect.comstudylib.net

Photocatalysis: Heterogeneous photocatalysis has been effectively employed for the reduction of nitro groups in various organic compounds. benthamdirect.com Future research could explore the use of semiconductor photocatalysts, such as titanium dioxide (TiO2), to facilitate the light-induced reduction of the nitro group in this compound. studylib.netresearchgate.net Such investigations would likely focus on:

Selective Reduction: Developing photocatalytic systems that can selectively reduce the nitro group to an amino group without affecting the nitrile or pyrrolidine functionalities. This would provide a green and efficient route to novel amino-pyrrolidinyl-benzonitrile derivatives, which could be valuable pharmaceutical intermediates.

Mechanistic Studies: Elucidating the reaction mechanisms involved in the photocatalytic transformation of this compound to understand the role of reactive oxygen species and the influence of reaction parameters such as solvent and catalyst morphology. benthamdirect.com

Electrocatalysis: The electrochemical reduction of nitroaromatics is another promising avenue. nih.gov Studies on the electrocatalytic reduction of nitrobenzene (B124822) have shown that various electrode materials can facilitate this transformation. nih.gov Future work on this compound could involve:

Development of Novel Electrocatalysts: Designing and testing new electrode materials, potentially bimetallic systems like Pd-Cu, for the efficient and selective reduction of the nitro group. chemrxiv.orgresearchgate.net

Controlled Reduction Products: Investigating the influence of applied potential and electrolytic conditions to control the reduction pathway, potentially leading to the formation of nitroso, hydroxylamino, or amino derivatives.

Electrosynthesis: Utilizing electrocatalysis as a synthetic tool for the clean and reagent-free synthesis of novel compounds derived from this compound.

Synergistic Research with Nanotechnology

The integration of this compound with nanotechnology could lead to the development of novel hybrid materials with enhanced functionalities. The field of nanotechnology offers tools to manipulate matter at the nanoscale, leading to materials with unique optical, electronic, and catalytic properties. aczonpharma.com

Potential research directions include:

Surface Functionalization of Nanoparticles: The functional groups of this compound could be used to anchor the molecule onto the surface of various nanoparticles (e.g., gold, silver, zinc oxide). researchgate.netnih.gov This could lead to the creation of:

Nanosensors: Where the interaction of the functionalized nanoparticle with an analyte induces a measurable change in its optical or electronic properties.

Nanocatalysts: Where the nanoparticle acts as a support for the catalytic activity of the organic molecule, or vice-versa.

Encapsulation in Nanocarriers: Encapsulating this compound within nanocarriers such as liposomes or polymeric nanoparticles could enhance its stability and allow for targeted delivery in potential biomedical applications.

Nano-enabled Catalysis: The use of nanomaterials as catalysts for the transformation of this compound could offer higher efficiency and selectivity compared to traditional catalytic systems.

The synergy between the molecular properties of this compound and the unique characteristics of nanomaterials holds significant promise for advancements in materials science, sensing, and catalysis.

Development of Novel Synthetic Methodologies for Related Scaffolds

While the synthesis of this compound is established, there is considerable scope for the development of novel synthetic methodologies to access a wider range of related scaffolds. Such research would not only expand the chemical space around this core structure but also enable the fine-tuning of its properties for specific applications.

Future synthetic efforts could focus on:

Diversification of the Pyrrolidine Ring: Developing new methods for the functionalization of the pyrrolidine ring would allow for the introduction of various substituents, leading to a library of analogs with potentially diverse biological activities.

Modification of the Benzonitrile Moiety: Exploring novel reactions to transform the nitrile group into other functional groups (e.g., amides, carboxylic acids, tetrazoles) would significantly broaden the range of accessible derivatives.

Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives would be crucial for investigating their stereospecific interactions with biological targets.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound and its analogs could offer advantages in terms of safety, scalability, and reaction control.

The development of these new synthetic tools will be instrumental in unlocking the full potential of the this compound scaffold for various scientific disciplines.

Interdisciplinary Research Collaborations

The multifaceted nature of this compound necessitates a collaborative research approach to fully explore its potential. Future progress will be significantly enhanced by fostering partnerships between researchers from diverse fields.

Key areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Chemists can synthesize novel derivatives and supramolecular assemblies, while materials scientists can characterize their physical properties and explore their applications in devices and functional materials.

Chemistry and Biology: Synthetic chemists can provide a library of compounds for biologists to screen for potential therapeutic activities, leading to a deeper understanding of structure-activity relationships.

Chemistry and Engineering: Chemical engineers can play a crucial role in scaling up the synthesis of promising compounds and developing practical applications in areas such as catalysis and environmental remediation.

Computational and Experimental Chemistry: Computational chemists can use modeling and simulation to predict the properties and reactivity of new derivatives, guiding the efforts of experimental chemists and accelerating the discovery process.

By breaking down the traditional silos between scientific disciplines, the research community can create a synergistic environment for innovation, ensuring that the full potential of this compound as a versatile chemical scaffold is realized.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile?

  • Methodological Answer : The synthesis involves nucleophilic aromatic substitution, where pyrrolidine reacts with a nitro-substituted benzonitrile precursor. Key parameters include:

  • Solvent Choice : Use polar aprotic solvents like DMF to stabilize intermediates and enhance reaction rates.
  • Temperature : Heating at 150°C for 20 hours ensures complete substitution .
  • Catalyst : Potassium carbonate (1.38 g per 9.88 mmol of amine) facilitates deprotonation and accelerates the reaction .
  • Workup : Post-reaction extraction with ethyl acetate and washing with ammonium chloride removes unreacted reagents .
  • Yield Optimization : Monitor reaction progress via TLC to minimize side products. Reported yields reach 93% under optimized conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention for persistent symptoms .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, rinse immediately with water. For eye exposure, irrigate for 15 minutes and consult a physician .
  • Storage : Store in airtight containers away from oxidizers and reducing agents to prevent unintended reactions .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons (δ 7.35–7.29 ppm for meta-substituted benzene) and pyrrolidine protons (δ 3.33–3.30 ppm for N–CH2 groups) .
  • 13C NMR : Detect nitrile carbon at ~115 ppm and nitro-group-adjacent carbons at 145–155 ppm .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Polarity Impact : High-polarity solvents (e.g., DMF) stabilize transition states via solvation, increasing reaction rates.
  • Dielectric Constant : Solvents with ε > 30 enhance charge separation, critical for nitro-group activation .
  • Protic vs. Aprotic : Aprotic solvents prevent protonation of the nucleophile (pyrrolidine), maintaining its reactivity .
  • Experimental Validation : Compare reaction kinetics in DMF, DMSO, and acetonitrile using HPLC to track intermediate formation .

Q. What computational approaches predict the crystal structure and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths and angles. Compare with X-ray crystallography data (e.g., C–N bond length: 1.34 Å ).
  • Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for predicting electrophilic attack sites .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding between nitro and nitrile groups) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm molecular weight and functional groups. For example, a mass spec peak at m/z 231.1 corresponds to [M+H]+ .
  • Crystallographic Data : Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or substituent positioning .
  • Statistical Analysis : Apply principal component analysis (PCA) to batch data from multiple synthesis runs, identifying outliers due to impurities or side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.